2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
This compound features a benzothiazole core substituted with a 4-methoxy group, an acetamide linker, and dual N-substituents: a pyridin-4-ylmethyl group and a 4-(ethylthio)phenyl moiety. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with known kinase inhibitors, MMP inhibitors, and antimicrobial agents .
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-30-19-9-7-17(8-10-19)15-22(28)27(16-18-11-13-25-14-12-18)24-26-23-20(29-2)5-4-6-21(23)31-24/h4-14H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMESWAEDFWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the thiazole ring: This can be achieved by reacting 4-methoxybenzoic acid with thioamide under cyclization conditions.
Introduction of the ethylthio group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.
Coupling with pyridine: The final step involves coupling the thiazole derivative with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities if present.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
Overview
2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is an organic compound with the molecular formula C18H18N2O2S2 and a molecular weight of 358.5 g/mol . It features a unique structure including an ethylthio group attached to a phenyl ring, connected to a methoxybenzo[d]thiazolyl moiety through an acetamide linkage. The compound has applications in chemistry, biology, medicine, and industry.
Basic Information
Chemical Reactions
2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide can undergo several chemical reactions:
- Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The compound can be reduced to modify functional groups, such as reducing a nitro group to an amine using reducing agents like tin(II) chloride.
- Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.
Applications in Scientific Research
2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has diverse applications in scientific research:
- Chemistry: Used as a building block in organic synthesis to create more complex molecules.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
- Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The thiazole and pyridine moieties can bind to enzymes or receptors, modulating their activity. The compound may also participate in electron transfer processes due to its aromatic nature, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physical attributes of the target compound with analogs from the evidence:
*Estimated based on structural formula.
Key Observations :
- Lipophilicity : The ethylthio group in the target compound likely increases logP compared to methoxy or fluoro substituents in analogs (e.g., GSK1570606A) .
- Molecular Weight : The target’s higher molecular weight (~485.6) may reduce solubility relative to simpler analogs like ’s compound (339.4) but could enhance target binding through increased van der Waals interactions .
- Thermal Stability : Piperazine-containing analogs (e.g., Compound 18) exhibit high melting points (>300°C), suggesting that the target’s pyridinylmethyl group may lower thermal stability compared to rigid heterocycles .
Structure-Activity Relationship (SAR) Insights
- Benzothiazole Substituents : A 4-methoxy group (as in the target and Compound 18) improves solubility compared to electron-withdrawing groups (e.g., trifluoromethyl in Compound 21) but may reduce membrane permeability .
- N-Substituents : The pyridin-4-ylmethyl group in the target could enhance blood-brain barrier penetration relative to bulky piperazines (Compound 18) or simple aryl groups () .
- Ethylthio vs. Alkoxy Groups : The ethylthio moiety’s moderate hydrophobicity may balance solubility and target affinity better than polar prop-2-yn-1-yloxy (Compound 21) or methoxy groups .
Biological Activity
The compound 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS No. 941971-34-2) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.5 g/mol. The structure includes a thiazole ring, an ethylthio group, and a pyridine moiety, which are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 941971-34-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the thiazole and pyridine groups play crucial roles in modulating enzyme activities and receptor interactions.
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit significant activity against various bacterial strains due to their ability to inhibit key metabolic pathways in microorganisms .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, similar to other thiazole derivatives that inhibit cyclooxygenase enzymes involved in the inflammatory process .
- Anticancer Potential : Thiazole-based compounds have been studied for their anticancer properties, often through the induction of apoptosis in cancer cells or inhibition of tumor growth factors .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole and phenyl rings can enhance potency and selectivity:
- Substituents on the Thiazole Ring : Electron-withdrawing groups at ortho positions have been shown to increase activity against certain cancer cell lines.
- Alkyl Substituents : The presence of ethylthio groups can enhance lipophilicity, potentially improving cellular uptake and bioavailability .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- Antimalarial Activity : A series of thiazole analogs demonstrated potent antimalarial effects against Plasmodium falciparum, indicating that similar modifications could yield effective treatments for malaria .
- Leishmanicidal Activity : Hybrid compounds combining thiazoles with other pharmacophores have shown promising results against Leishmania species, suggesting that this compound may also possess similar leishmanicidal properties .
- Cytotoxicity Studies : In vitro studies on HepG2 cell lines indicated low cytotoxicity while maintaining high efficacy against target pathogens, which is essential for therapeutic applications .
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions starting with thiazole or benzo[d]thiazole precursors. For example:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 4-methoxy-2-aminobenzo[d]thiazole with ethylthiophenylacetic acid derivatives under reflux in ethanol or DMF .
- Step 2 : Alkylation of the thiazole nitrogen using pyridin-4-ylmethyl halides in the presence of a base (e.g., K₂CO₃) .
- Characterization :
Q. How do researchers validate the structural integrity of this compound?
Structural validation combines spectroscopic and chromatographic methods:
- NMR Analysis : Assigning proton environments (e.g., distinguishing pyridinylmethyl vs. methoxybenzo[d]thiazole protons) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.3% .
- HPLC-Purity : >95% purity is standard, with retention times compared to reference standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Advanced optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% .
- Catalyst Screening : Use of Pd/C or CuI for coupling reactions, enhancing regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
Q. How to address contradictory NMR data across studies?
Contradictions often arise from solvent effects or tautomerism. Methodological solutions:
- Deuterated Solvent Comparison : Analyze spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts (e.g., δ 8.2 pyridine protons in DMSO vs. δ 8.0 in CDCl3) .
- Variable Temperature NMR : Detects dynamic processes (e.g., rotamers) that obscure peak splitting .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings .
Q. What strategies are used to evaluate its multitarget biological activity?
- In Silico Docking : Molecular docking against enzymes (e.g., acetylcholinesterase for Alzheimer’s targets) using AutoDock Vina, with binding energies < −8.0 kcal/mol considered significant .
- Kinase Inhibition Assays : IC50 values determined via fluorescence polarization (FP) or ELISA, comparing inhibition of EGFR vs. HER2 .
- Antimicrobial Screening : MIC values assessed using broth microdilution (e.g., 2–64 µg/mL against S. aureus) .
Q. How to design SAR studies for derivatives of this compound?
Key methodological considerations:
- Substituent Variation : Replace ethylthio with methylsulfonyl or phenylsulfonyl groups to assess hydrophobicity effects .
- Bioisosteric Replacement : Swap pyridinylmethyl with isonicotinamide to evaluate hydrogen-bonding interactions .
- Pharmacophore Mapping : Overlay crystal structures of lead compounds to identify critical binding motifs (e.g., methoxybenzo[d]thiazole as a hinge binder) .
Data Contradiction Analysis
Q. Conflicting reports on antibacterial efficacy: How to resolve?
Discrepancies may stem from assay conditions:
- Standardization : Use CLSI guidelines for MIC testing, ensuring consistent inoculum size (5×10⁵ CFU/mL) and incubation time (18–24 hrs) .
- Compound Stability : Pre-test solubility in DMSO (≤1% v/v) to avoid aggregation artifacts .
- Positive Controls : Compare with ciprofloxacin (Gram-negative) and vancomycin (Gram-positive) to validate assay sensitivity .
Q. Inconsistent cytotoxicity data in cancer cell lines: Interpretation?
Variability often arises from cell line-specific factors:
- Proliferation Rate : Fast-growing lines (e.g., HeLa) may show higher sensitivity .
- Metabolic Profiling : Assess ROS generation and ATP depletion via Seahorse assays to differentiate cytostatic vs. cytotoxic effects .
- Apoptosis Markers : Confirm caspase-3/7 activation (≥2-fold increase vs. control) using flow cytometry .
Methodological Best Practices
Q. How to ensure reproducibility in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
